molecular formula C14H10F2N2 B2879353 2-(3,4-difluorophenyl)-3H-isoindol-1-imine CAS No. 717119-59-0

2-(3,4-difluorophenyl)-3H-isoindol-1-imine

Cat. No.: B2879353
CAS No.: 717119-59-0
M. Wt: 244.245
InChI Key: VHNAONYYXQWHGT-SAPNQHFASA-N
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Description

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is an organic compound that features a difluorophenyl group attached to an isoindoline core

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Difluorophenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

These pathways play key roles in various neurological processes, including motor control, reward, and the reinforcement of behaviors .

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable pharmacokinetic parameters

Result of Action

One isoindoline derivative was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(3,4-Difluorophenyl)isoindolin-1-imine may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-3H-isoindol-1-imine typically involves the reaction of 3,4-difluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the isoindoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNAONYYXQWHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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